

Application Notes and Protocols for m-PEG3-CH₂CH₂COOH in Targeted Drug Delivery

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Compound of Interest

Compound Name: *m*-PEG3-CH₂CH₂COOH

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Introduction

m-PEG3-CH₂CH₂COOH, also known as 3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)propanoic acid, is a discrete polyethylene glycol (dPEG®) linker widely utilized in the field of targeted drug delivery. Its structure, featuring a short, hydrophilic three-unit polyethylene glycol (PEG) chain, a stable methoxy cap, and a terminal carboxylic acid, provides a versatile platform for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]

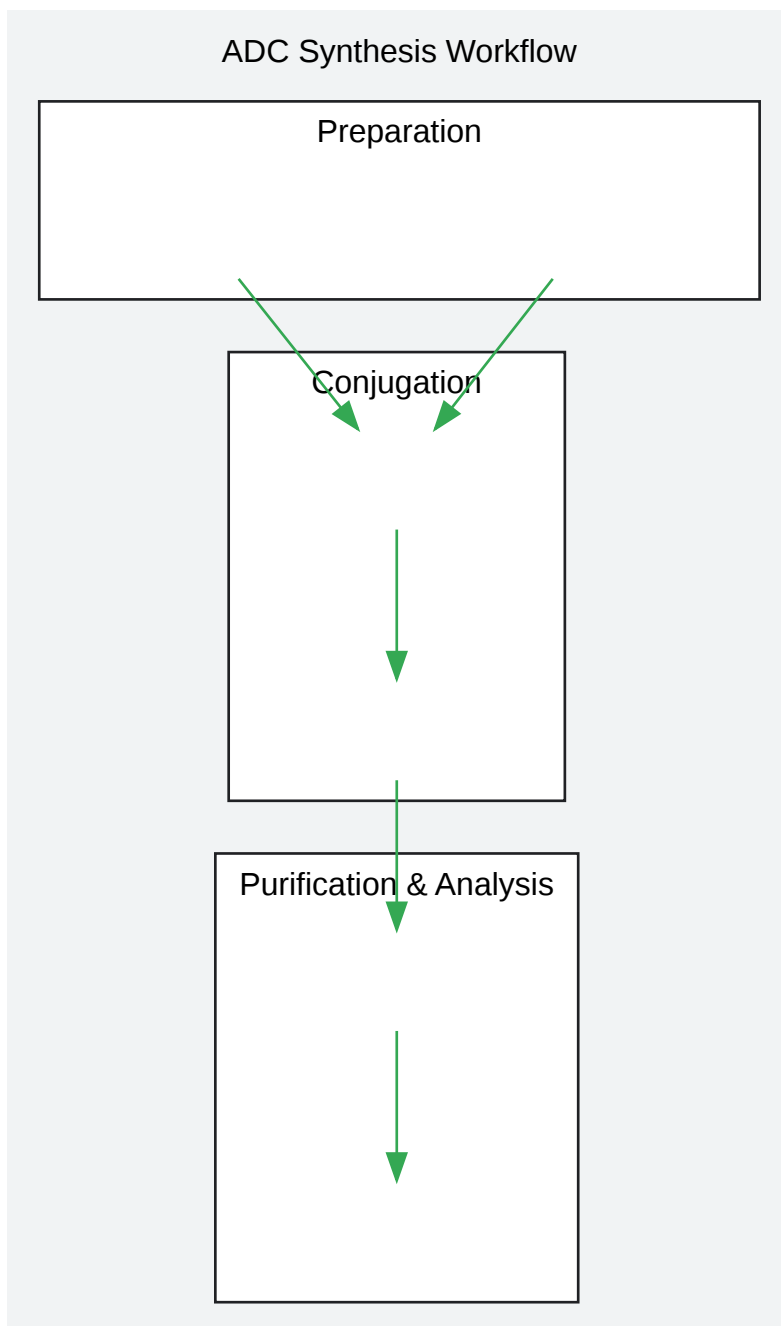
The PEG component enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and favorably impact pharmacokinetic profiles.[1] As a non-cleavable linker, **m-PEG3-CH₂CH₂COOH** offers high plasma stability, relying on the degradation of the targeting moiety (e.g., an antibody) within the target cell to release the active payload.[3] This characteristic can contribute to a wider therapeutic window and reduced off-target toxicity.[3]

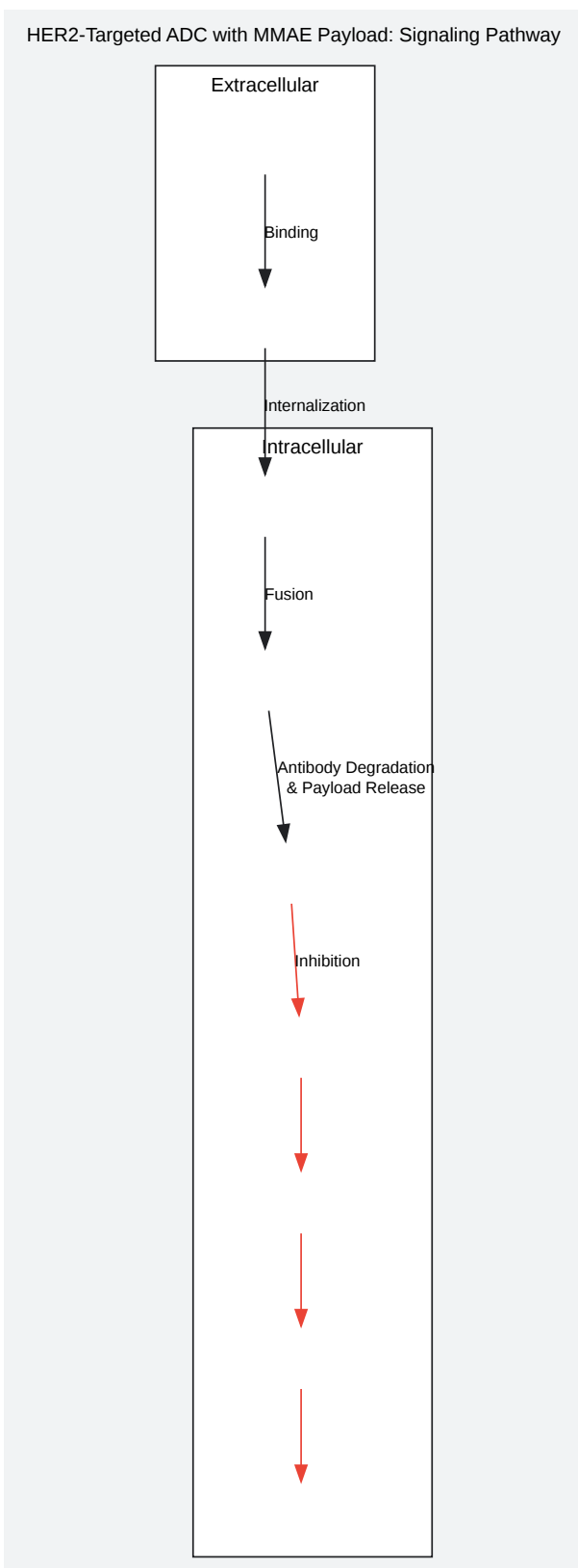
These application notes provide an overview of the use of **m-PEG3-CH₂CH₂COOH** in targeted drug delivery, including detailed experimental protocols for conjugation and characterization, as well as representative data.

Key Applications

- **Antibody-Drug Conjugates (ADCs):** The terminal carboxylic acid of **m-PEG3-CH₂CH₂COOH** can be activated to react with primary amines (e.g., lysine residues) on the surface of monoclonal antibodies. This allows for the covalent attachment of a potent cytotoxic payload, directing the therapeutic agent specifically to cancer cells that overexpress the target antigen.
- **Proteolysis Targeting Chimeras (PROTACs):** In PROTACs, the linker connects a ligand that binds to a target protein of interest with a ligand that recruits an E3 ubiquitin ligase. The flexibility and hydrophilicity of the m-PEG3 linker can facilitate the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.^{[2][4]}
- **Nanoparticle Functionalization:** The carboxylic acid group can be used to functionalize the surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles) to improve their biocompatibility and provide a reactive handle for the attachment of targeting ligands or therapeutic agents.

Chemical Structure and Properties





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